molecular formula C20H24ClN3S B584698 4-Chloro Perazine-d8 CAS No. 1346600-16-5

4-Chloro Perazine-d8

Cat. No.: B584698
CAS No.: 1346600-16-5
M. Wt: 381.992
InChI Key: FRPMPGQTRXUECE-DHNBGMNGSA-N
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Description

4-Chloro Perazine-d8 (CAS 1346600-16-5) is a deuterated stable isotope of 4-Chloro Perazine, where eight hydrogen atoms have been replaced by deuterium . Its molecular formula is C20H16D8ClN3S, and it has a molecular weight of 381.99 g/mol . This compound is professionally applied as a labelled internal standard or reference material in analytical research, specifically related to the antipsychotic and antiemetic drug Prochlorperazine . The incorporation of deuterium (D8) in the 4-methylpiperazine moiety provides a distinct mass signature, facilitating highly accurate and sensitive quantification using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) . Researchers utilize this compound in pharmacokinetic studies, drug metabolism research, and analytical method development to ensure precision and reliability in their data. The product is intended for Research Use Only and is strictly not approved for diagnostic or therapeutic use in humans. It is recommended to be stored in a refrigerator at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3S/c1-22-12-14-23(15-13-22)10-5-11-24-17-7-2-3-9-19(17)25-20-16(21)6-4-8-18(20)24/h2-4,6-9H,5,10-15H2,1H3/i12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPMPGQTRXUECE-DHNBGMNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Methodologies for 4 Chloro Perazine D8

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) is a powerful analytical technique used for both the qualitative and quantitative measurement of analytes. uit.no In the context of pharmaceutical analysis, it is often coupled with liquid chromatography (LC) to form LC-MS/MS systems, which offer high selectivity and sensitivity for analyzing complex mixtures like plasma or serum. lcms.czoup.com

The use of stable isotope-labeled internal standards (SIL-IS), such as 4-Chloro Perazine-d8, is considered the gold standard in quantitative bioanalysis using LC-MS/MS. mdpi.comresearchgate.net SIL-IS are analogues of the analyte where one or more atoms have been replaced by their heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). cerilliant.com Prochlorperazine-d8, for instance, is intended for use as an internal standard for the quantification of prochlorperazine (B1679090) by GC- or LC-MS. caymanchem.com Similarly, deuterated analogues of other piperazine (B1678402) derivatives, like BZP-D7 and mCPP-D8, are used as internal standards to ensure the reliability of analytical results. mdpi.comnih.gov

One of the significant challenges in bioanalysis is the "matrix effect," where endogenous components in the biological sample can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. nih.gov This can compromise the accuracy and precision of the analytical method. nih.gov

Stable isotope-labeled internal standards are instrumental in correcting for these matrix effects. researchgate.net Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same ionization suppression or enhancement. mdpi.comresearchgate.net By calculating the ratio of the analyte response to the internal standard response, any variability caused by matrix effects is effectively normalized, leading to more accurate and reliable quantification. mdpi.com This approach is widely recommended in scientific literature for obtaining the highest level of confidence in bioanalytical data. mdpi.comresearchgate.net

The use of SIL-IS helps to standardize errors that can arise from the sample preparation process and the injection system. researchgate.net For instance, in methods involving protein precipitation, a common sample preparation technique, a mixture of stable isotope labeled internal standards can be added directly to the precipitation solvent. lcms.czwaters.com

Table 1: Applications of Deuterated Internal Standards in LC-MS/MS

Internal Standard Analyte(s) Key Application Reference
This compound Perazine (B1214570) Quantitative bioanalysis naver.com
Prochlorperazine-d8 Prochlorperazine Quantification by GC- or LC-MS caymanchem.com
BZP-D7, mCPP-D8, TFMPP-D4 Piperazine derivatives Reliable analysis of biological material mdpi.comnih.gov
S-Zopiclone-d8 S-Zopiclone, R-Zopiclone Enantioselective bioequivalence study ijpsr.com
d8-Quetiapine, d4-Clozapine Quetiapine, Clozapine Therapeutic drug monitoring thermofisher.com

Understanding the fragmentation pathways of a compound in a mass spectrometer is crucial for developing robust and specific multiple reaction monitoring (MRM) methods. oup.com Deuterated analogues like this compound are valuable tools in elucidating these pathways. naver.com By comparing the mass spectra of the labeled and unlabeled compounds, analysts can identify characteristic fragment ions and neutral losses. mdpi.com

For example, in the analysis of ketamine analogues, the fragmentation patterns were studied to identify characteristic ions that could be used for rapid screening. mdpi.com This knowledge of fragmentation helps in setting up highly selective MRM transitions for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. oup.com This process ensures that only the compound of interest is being measured, even in a complex matrix. mdpi.comnih.gov

Stable Isotope Labeled Internal Standard (SIL-IS) Applications in LC-MS/MS

Chromatographic Separation Techniques

Chromatography is a fundamental separation technique that is almost always coupled with mass spectrometry in modern bioanalysis. oup.comthermofisher.com The choice of chromatographic method depends on the physicochemical properties of the analyte, such as its volatility and polarity. oup.comthermofisher.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile or thermally labile compounds, making it ideal for the analysis of many pharmaceuticals, including antipsychotics. nih.govthermofisher.com The development of an HPLC method involves optimizing several parameters, including the choice of the stationary phase (column), the mobile phase composition, flow rate, and column temperature, to achieve good separation and peak shape. innovareacademics.innih.gov

For the analysis of piperazine derivatives, a good separation has been achieved with a run time of 20 minutes using an optimized eluent gradient. nih.gov In the development of methods for analyzing multiple antipsychotics, simple and cost-effective sample preparation techniques like protein precipitation are often employed. lcms.czwaters.com

Method validation is a critical step to ensure that the analytical method is reliable and reproducible for its intended purpose. innovareacademics.innih.gov Validation parameters typically include linearity, accuracy, precision, selectivity, and stability. nih.gov For example, a validated HPLC method for vancomycin (B549263) demonstrated linearity over a specific concentration range with a high coefficient of determination (r² ≥ 0.999). nih.gov

Table 2: Example HPLC Method Parameters for Antipsychotic Drug Analysis

Parameter Condition Reference
Column Zorbax SB-C18 (5 µm, 150 mm x 4.6 mm) oup.com
Mobile Phase Acetonitrile and 0.2% aqueous formic acid (gradient) oup.com
Flow Rate 0.6 mL/min oup.com
Column Temperature 25°C oup.com
Injection Volume 5 µL oup.com
Total Run Time 11 min oup.com

Gas Chromatography (GC) is another powerful separation technique, but it is generally limited to volatile and thermally stable compounds. oup.com For non-volatile or thermally labile compounds, a derivatization step is often required to increase their volatility and thermal stability. psu.edu This can involve reactions such as alkylation or acylation. psu.edu

While LC-MS/MS has become the mainstay for the analysis of many drugs, GC-MS still has its applications. oup.com Prochlorperazine-d8, for instance, is intended for use as an internal standard for quantification by either GC- or LC-MS. caymanchem.com The choice between GC and LC depends on the specific characteristics of the analyte and the goals of the analysis. For some compounds, GC-MS can offer excellent separation and sensitivity. science.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is fundamentally based on the quantum mechanical magnetic properties of an atom's nucleus. When placed in a strong magnetic field, atomic nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The precise frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure. neofroxx.com

In the analysis of deuterated compounds, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed. The use of deuterated solvents in preparing the sample is standard practice to minimize solvent interference in ¹H NMR spectra. neofroxx.com For this compound, which is itself a deuterated compound, specific NMR techniques are essential to verify its complex structure and the success of the deuteration process.

Proton NMR (¹H-NMR) for Deuterium Absence Confirmation

Proton NMR (¹H-NMR) is a powerful tool for confirming the absence of protons at specific positions in a molecule, thereby verifying the presence of deuterium. In a standard ¹H-NMR spectrum, the signals corresponding to protons that have been replaced by deuterium will be absent or significantly reduced in intensity. nih.gov For highly deuterated compounds, where the deuterium enrichment is greater than 98 atom%, conventional ¹H-NMR analysis is limited by the very weak residual proton signals. sigmaaldrich.com

The ¹H-NMR spectrum of the non-deuterated analogue, Prochlorperazine, typically shows a complex pattern of signals corresponding to the various protons in the molecule, including those on the phenothiazine (B1677639) ring, the piperazine ring, and the propyl chain. chemicalbook.com In the case of this compound, the eight deuterium atoms are located on the piperazine ring. Therefore, the ¹H-NMR spectrum is expected to show a significant simplification in the region where the piperazine protons would normally resonate. The absence of these signals serves as direct evidence of successful deuteration at these positions. nih.gov

Table 1: Expected ¹H-NMR Spectral Changes for this compound

Functional GroupExpected ¹H-NMR Signal in ProchlorperazineExpected ¹H-NMR Signal in this compound
Piperazine Ring ProtonsPresentAbsent or significantly reduced
Phenothiazine Ring ProtonsPresentPresent
Propyl Chain ProtonsPresentPresent
Methyl Group ProtonsPresentPresent

This table is illustrative and based on the fundamental principles of NMR spectroscopy as applied to deuterated compounds.

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C-NMR spectrum, with its chemical shift indicating its electronic environment. oregonstate.edu In proton-decoupled ¹³C-NMR spectra, the coupling between carbon and proton nuclei is removed, resulting in a single peak for each unique carbon atom. oregonstate.edu

However, the carbon atoms of the piperazine ring that are directly bonded to deuterium atoms will exhibit a characteristic effect. The signals for these carbons will appear as multiplets due to the coupling with deuterium (which has a nuclear spin of 1), and their chemical shifts may be slightly altered compared to the non-deuterated compound. This phenomenon provides further confirmation of the location of the deuterium labels. oregonstate.edu

Table 2: Representative ¹³C-NMR Chemical Shift Ranges

Carbon TypeTypical Chemical Shift (ppm)
Aromatic Carbons110-160
Alkyl Carbons (C-N)40-60
Alkyl Carbons (C-C)10-50

This table provides general chemical shift ranges and is not specific to this compound. Actual values can vary based on the specific molecular structure and solvent used. oregonstate.edu

The combination of ¹H-NMR and ¹³C-NMR spectroscopy provides a comprehensive and definitive analysis of the structure and isotopic labeling of this compound, ensuring its identity and purity for research applications. rsc.org

Preclinical Research Applications of 4 Chloro Perazine D8 in Metabolism and Drug Discovery

In Vitro Metabolic Stability and Metabolite Profiling Studies

In vitro metabolic studies are crucial early-stage assessments in drug discovery that predict how a drug candidate will be processed in the body. These assays help in ranking compounds, identifying potential drug-drug interactions, and elucidating metabolic pathways.

Hepatic Microsomal and Hepatocyte Incubation Models

The metabolic stability of a compound, defined as its susceptibility to biotransformation, is commonly evaluated using in vitro test systems like liver microsomes and hepatocytes. springernature.com Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. dls.com Hepatocytes, the primary cells of the liver, contain the full spectrum of both Phase I and Phase II metabolic enzymes and transporters, offering a more physiologically relevant model. springernature.comdls.com

In these models, the parent compound (Perazine) is incubated with either microsomes or hepatocytes for a set period. At various time points, samples are taken, and the reaction is stopped. 4-Chloro Perazine-d8 is added as an internal standard before the samples are processed and analyzed by LC-MS/MS. The rate of disappearance of the parent compound is then measured to determine key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t½). The use of the deuterated internal standard corrects for variations in sample preparation and analytical response, ensuring reliable quantification. nih.govlcms.cz

Table 1: Typical Incubation Conditions for In Vitro Metabolic Stability Assays
ParameterLiver MicrosomesHepatocytes
Test SystemPooled Human or Animal Liver MicrosomesCryopreserved Human or Animal Hepatocytes
Protein/Cell Concentration0.5 - 1.0 mg/mL0.5 - 1.0 x 10⁶ cells/mL
Test Compound Conc.Typically 1 µMTypically 1 µM
CofactorNADPH Regenerating SystemNone (endogenous)
Incubation Time0, 5, 15, 30, 60 minutes0, 15, 30, 60, 120 minutes
Internal StandardThis compoundThis compound
Analysis MethodLC-MS/MSLC-MS/MS

Identification of Phase I and Phase II Metabolites

Identifying the metabolites of a drug candidate is essential for understanding its clearance mechanisms and assessing the potential for pharmacologically active or reactive metabolites. Drug metabolism is broadly categorized into Phase I and Phase II reactions. wikipedia.orgusmlestrike.com Phase I reactions introduce or expose functional groups through oxidation, reduction, or hydrolysis. usmlestrike.comlongdom.org Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion. usmlestrike.comfiveable.me

For Perazine (B1214570), the primary Phase I metabolic pathways are N-demethylation of the piperazine (B1678402) ring and 5-sulfoxidation of the phenothiazine (B1677639) core. nih.gov These reactions are primarily catalyzed by CYP enzymes, with CYP2C19 being the main isoform for N-demethylation and CYP1A2 and CYP3A4 being the main contributors to 5-sulfoxidation. nih.gov Phase II metabolism can subsequently occur, for example, through glucuronidation of a hydroxylated metabolite. The use of high-resolution mass spectrometry in conjunction with a deuterated standard like this compound aids in distinguishing drug-related metabolites from endogenous matrix components.

Table 2: Major Identified Metabolites of Perazine
MetaboliteMetabolic PathwayMetabolism PhasePrimary Enzymes Involved
N-desmethylperazineN-DemethylationPhase ICYP2C19 nih.gov
Perazine-5-sulfoxideSulfoxidationPhase ICYP1A2, CYP3A4 nih.gov
Hydroxylated MetabolitesAromatic HydroxylationPhase IVarious CYPs
Glucuronide ConjugatesGlucuronidationPhase IIUGTs

Role of Deuteration in Elucidating Metabolic Pathways

Deuteration, the replacement of hydrogen with its heavy isotope deuterium (B1214612), is a powerful tool in metabolism studies. While deuteration at a site of metabolism can slow down the reaction rate (a phenomenon known as the kinetic isotope effect), the primary role of compounds like this compound is to serve as a superior internal standard for mass spectrometry. nih.govresearchgate.net

The key advantages of using a stable isotope-labeled internal standard (SIL-IS) such as this compound include:

Co-elution: The SIL-IS has nearly identical physicochemical properties to the analyte (Perazine), causing them to co-elute during liquid chromatography. lcms.cz

Correction for Matrix Effects: Both the analyte and the SIL-IS experience the same degree of ion suppression or enhancement from the biological matrix, allowing for an accurate ratio-based quantification. lcms.cz

Improved Precision and Accuracy: It accounts for analyte loss during sample extraction and processing, leading to highly reproducible results. nih.gov

Unambiguous Identification: The distinct mass difference between the analyte and the standard allows for their simultaneous, interference-free detection by the mass spectrometer. mdpi.com

This high-fidelity quantification is critical for building accurate models of metabolic pathways and for precisely determining the formation rates of different metabolites.

Co-metabolism Mechanism Investigations

Co-metabolism studies, often part of drug-drug interaction (DDI) research, investigate how the presence of one drug affects the metabolism of another. These interactions typically occur at the level of drug-metabolizing enzymes like CYPs. For instance, Perazine has been shown to be an inhibitor of CYP1A2 at therapeutic concentrations. nih.gov

In a typical in vitro CYP inhibition assay, a known substrate for a specific CYP enzyme is incubated with liver microsomes in the presence and absence of the potential inhibitor (e.g., Perazine). By quantifying the rate of metabolite formation from the probe substrate, the inhibitory potential (e.g., IC₅₀ or Kᵢ) of the new compound can be determined. In such studies, a stable isotope-labeled internal standard for the probe substrate's metabolite is used for accurate quantification. Similarly, when studying how other drugs might inhibit Perazine's own metabolism, this compound is crucial for accurately tracking the parent compound's depletion and the formation of its metabolites (like N-desmethylperazine or Perazine-5-sulfoxide), thereby providing clear data on the extent of the metabolic interaction. researchgate.net

In Vivo Metabolic Fate Studies in Preclinical Animal Models

Following in vitro characterization, the metabolic fate of a drug candidate is studied in vivo using preclinical animal models, such as rats or mice. parazapharma.com These studies provide a more complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism.

Preclinical Pharmacokinetic (PK) Profiling Methodologies

Preclinical pharmacokinetic (PK) studies are designed to understand what the body does to a drug. allucent.com In a typical study, a drug is administered to an animal model (e.g., rat), and blood samples are collected at various time points. nih.gov Plasma is separated from the blood, and the concentration of the drug over time is measured.

The analytical method of choice for this quantification is LC-MS/MS, where the use of this compound as an internal standard is indispensable. nih.gov A known amount of this compound is added to each plasma sample during processing. The samples are then extracted and injected into the LC-MS/MS system. By comparing the instrument response of the parent drug (Perazine) to that of the deuterated internal standard, a precise concentration can be calculated for each time point. This data is then used to construct a plasma concentration-time curve and calculate key PK parameters that are vital for predicting the drug's behavior in humans. allucent.com

Table 3: Example Design for a Preclinical PK Study in Rats
ParameterDescription
Animal ModelMale Wistar Rats (n=3-5 per group)
Route of AdministrationIntravenous (IV), Oral (PO)
Blood Sampling Time Points (post-dose)0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours
Biological MatrixPlasma
Internal StandardThis compound
Bioanalytical MethodValidated LC-MS/MS
Calculated PK ParametersCmax, Tmax, AUC, t½, Clearance (CL), Volume of Distribution (Vd), Bioavailability (%F)

Application as a Research Tool for Related Phenothiazine Derivatives

This compound, a deuterated isotopologue of a phenothiazine derivative, serves as a critical tool in the preclinical research and development of related compounds. pharmaffiliates.compharmaffiliates.com Its primary utility lies in its application as an internal standard for analytical methodologies, owing to the mass difference imparted by the deuterium atoms. This isotopic labeling provides a distinct mass spectrometric signature, allowing for precise differentiation and quantification in complex biological matrices.

Impurity Profiling and Quantification in Pharmaceutical Development

During the synthesis and storage of phenothiazine-based active pharmaceutical ingredients (APIs), various impurities can arise from reagents, intermediates, or degradation. nih.gov Regulatory bodies necessitate the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product. nih.gov this compound is invaluable in this context, where it is employed as an internal standard in chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS). nih.govlcms.cz

By adding a known amount of this compound to a sample containing the parent phenothiazine drug and its potential impurities, researchers can accurately quantify the impurities present. The deuterated standard co-elutes with the non-labeled analyte but is distinguished by its higher mass-to-charge ratio in the mass spectrometer. aptochem.com This method corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of impurities. kcasbio.comclearsynth.com

Table 1: Application of Deuterated Standards in Impurity Analysis

Analytical Technique Role of this compound Advantage
LC-MS/MS Internal Standard High precision and accuracy in quantification of structurally similar impurities. researchgate.net

Reference Standard Utility in Analytical Method Validation and Quality Control

The validation of analytical methods is a mandatory step in pharmaceutical development to ensure that the method is reliable, reproducible, and fit for its intended purpose. dcvmn.orgjaptronline.com this compound is utilized as a reference standard in the validation of analytical methods for the quantification of related phenothiazine derivatives in various formulations and biological samples. pharmaffiliates.compharmaffiliates.com Its use helps to establish key validation parameters such as linearity, accuracy, precision, and specificity of the method. japtronline.com

In quality control laboratories, this compound serves as a crucial tool for the routine analysis of drug products. pharmaffiliates.com By incorporating it as an internal standard, manufacturers can ensure the consistency and quality of each batch of the phenothiazine drug, verifying that it meets the required specifications. dcvmn.org

Table 2: Parameters of Analytical Method Validation Using Deuterated Standards

Validation Parameter Role of this compound
Accuracy Helps in determining the closeness of the measured value to the true value by correcting for systematic errors.
Precision Assesses the degree of scatter between a series of measurements by normalizing for random errors.
Linearity Establishes a proportional relationship between concentration and instrument response over a defined range.

| Specificity | Ensures that the signal measured is from the analyte of interest and not from interfering substances. |

Stability Study Methodologies (Photolytic and Thermal Degradation)

Understanding the degradation pathways of a drug substance is essential for determining its shelf-life and appropriate storage conditions. Phenothiazines are known to be susceptible to degradation under the influence of light (photolytic degradation) and heat (thermal degradation). nih.govnih.gov Isotope labeling with deuterium, as in this compound, can be a powerful tool in mechanistic studies of such degradation processes.

In these studies, a mixture of the parent drug and its deuterated analogue can be subjected to stress conditions. By tracking the formation of degradation products from both the labeled and unlabeled compounds using mass spectrometry, researchers can elucidate the degradation pathways. The deuterium label can help to identify which parts of the molecule are involved in the degradation reactions. For instance, if a degradation product retains the deuterium label, it indicates that the deuterated part of the molecule is stable under the tested conditions. mdpi.com

Structure-Activity Relationship (SAR) Studies Incorporating Deuterated Analogues

Structure-activity relationship (SAR) studies are fundamental in drug discovery for optimizing the pharmacological activity of a lead compound. These studies involve systematically modifying the chemical structure of a molecule and assessing the impact of these changes on its biological activity. slideshare.net The substitution of hydrogen with deuterium at specific positions in a molecule can subtly alter its metabolic profile without significantly changing its intrinsic pharmacological activity. ingenza.com

Incorporating deuterated analogues like this compound into SAR studies of phenothiazine derivatives can provide valuable insights into their metabolism. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect, slowing down metabolic reactions that involve the cleavage of this bond. ingenza.com By comparing the in vivo activity and pharmacokinetic profiles of the deuterated and non-deuterated compounds, researchers can identify sites of metabolic vulnerability in the molecule. This information can then be used to design new analogues with improved metabolic stability and, consequently, enhanced therapeutic efficacy. ingenza.com

Table 3: Key SAR Insights from Deuteration

SAR Aspect Implication of Deuteration
Metabolic Stability Slower metabolism at the site of deuteration can lead to increased drug exposure. ingenza.com
Pharmacokinetic Profile Altered metabolism can affect the half-life, clearance, and bioavailability of the drug.

Investigation of Protein-Ligand Interactions via Deuteration

Understanding how a drug molecule binds to its target protein is crucial for rational drug design. nih.gov Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique used to study protein-ligand interactions and protein conformational dynamics. nih.govrsc.org In a typical HDX-MS experiment, a protein is incubated in a deuterated buffer (D₂O), leading to the exchange of labile amide hydrogens on the protein backbone with deuterium atoms. nih.gov

The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens. nih.gov When a ligand, such as a phenothiazine derivative, binds to the protein, it can protect certain regions of the protein from solvent exposure, leading to a reduction in the rate of deuterium uptake in those areas. By analyzing the pattern of deuterium exchange in the presence and absence of the ligand, researchers can map the ligand-binding site on the protein and identify any conformational changes induced by binding. nih.govresearchgate.net While the deuteration in this compound is on the ligand itself, the principles of using deuterium to probe interactions remain relevant. For instance, comparing the binding of deuterated and non-deuterated ligands can reveal subtle differences in binding kinetics or thermodynamics. nih.gov

Future Directions and Emerging Research Avenues for Deuterated Perazine Analogues

Integration with Advanced Chemoinformatic Approaches

Chemoinformatics provides essential tools for the early-stage screening and filtering of vast compound libraries, enabling researchers to focus on the most promising candidates. nih.gov For deuterated perazine (B1214570) analogues, these computational methods are crucial for predicting the impact of isotopic substitution on their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govenamine.net

A key application of chemoinformatics is the prediction of the deuterium (B1214612) kinetic isotope effect (KIE). The KIE quantifies the change in reaction rate upon isotopic substitution and is a direct consequence of the greater stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. scirp.org The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the same reaction involving a C-D bond. wikipedia.org Advanced computational methods, such as density functional theory (DFT), can now routinely and accurately predict the numerical value of a deuterium KIE. wikipedia.orgmdpi.com

These predictive models can be applied to deuterated perazine analogues to identify the metabolic "soft spots" in the molecule—positions susceptible to metabolism by enzymes like the cytochrome P450 (CYP450) family. thieme.deresearchgate.net By modeling how deuteration at specific sites—such as the piperazine (B1678402) ring or the propyl side chain of 4-Chloro Perazine-d8—would alter metabolic pathways, researchers can rationally design analogues with improved properties. juniperpublishers.comresearchgate.net For instance, chemoinformatic tools can help predict whether deuteration will slow down metabolism, leading to a longer half-life, or redirect metabolism away from the formation of toxic metabolites. researchgate.netacs.orgresearchgate.net This in silico approach accelerates the design-build-test-learn cycle, making the development of optimized deuterated drugs more efficient.

Novel Applications in Complex Biological Systems Research

Deuterated compounds like this compound are invaluable tools for elucidating complex biological processes. Their primary role is as stable isotope-labeled internal standards (SIL-IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comnih.gov

In pharmacokinetic studies, a known quantity of a deuterated analogue is added to a biological sample (e.g., plasma or tissue). wuxiapptec.com Because the SIL-IS is nearly identical to the non-deuterated analyte, it experiences the same variations during sample extraction, handling, and analysis. nih.gov However, due to its higher mass, it is distinguishable by the mass spectrometer. By comparing the signal of the analyte to the signal of the known quantity of the internal standard, researchers can achieve highly accurate and precise quantification, correcting for matrix effects and instrument variability that are common in complex biological samples. clearsynth.comchromatographyonline.comnih.gov This makes compounds like this compound essential for accurately measuring the concentration of their corresponding non-deuterated analytes in metabolic studies. clearsynth.commdpi.com

Furthermore, deuterated perazine analogues can be used to trace metabolic pathways directly. clearsynth.com By administering a deuterated drug, researchers can track the appearance of deuterated metabolites over time, providing a clear picture of how the compound is processed in the body. researchgate.netfrontiersin.org This approach helps to identify major and minor metabolic routes and can reveal shifts in metabolism (metabolic shunting) caused by disease states or co-administered drugs. The study of phenothiazine (B1677639) derivatives, a class to which perazine belongs, benefits greatly from these techniques to understand their complex interactions with biological systems. nih.gov

Methodological Advancements in Isotope Labeling and Detection Technologies

The synthesis and detection of deuterated compounds have seen significant technological advancements, moving from traditional methods to more sophisticated and site-selective techniques.

Historically, the synthesis of deuterated phenothiazines like prochlorperazine (B1679090) involved methods such as reduction with lithium aluminum deuteride (B1239839) to label the side chain. nih.gov While effective, these methods can lack precision. Modern research focuses on site-selective C-H functionalization, which allows for the precise introduction of deuterium at specific, metabolically vulnerable positions. mdpi.com

Recent breakthroughs include photoredox catalysis, which uses visible light to activate C-H bonds for deuteration. nih.gov This mild and highly selective method has been successfully applied to deuterate the α-amino C-H bonds common in piperazine rings using D₂O as the deuterium source. nih.govnih.govresearchgate.net Semiconductor photoredox catalysis represents another innovative approach, enabling the controllable deuterium-labeling of N-alkyl groups in pharmaceuticals, which is highly relevant for perazine analogues. thieme.deresearchgate.netthieme.deresearchgate.net These advanced methods provide efficient access to precisely labeled compounds that are crucial for modern drug discovery. scispace.com

The detection of these compounds has been revolutionized by tandem mass spectrometry (LC-MS/MS). This technique offers exceptional sensitivity and specificity. A deuterated internal standard like this compound and its corresponding analyte are separated by chromatography and then ionized and detected by the mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the labeled and unlabeled compounds. The clear mass shift (e.g., +8 for a d8-labeled compound) allows for unambiguous detection and quantification, even at very low concentrations in complex matrices. nih.govtandfonline.com While deuterated standards are highly effective, care must be taken as significant deuterium substitution can sometimes cause a slight shift in chromatographic retention time, which must be accounted for during method development. wuxiapptec.comresearchgate.net

Q & A

Q. What is the significance of deuterium labeling in 4-Chloro Perazine-d8, and how does it influence pharmacological studies?

Deuterium labeling in this compound replaces hydrogen atoms with deuterium at specific positions, creating a stable isotopologue. This modification is critical for pharmacokinetic and metabolic studies, as deuterium reduces the rate of metabolic degradation (isotopic effect), allowing researchers to track drug distribution and metabolite formation with enhanced precision using techniques like LC-MS . Methodologically, ensure deuterium incorporation is validated via NMR or high-resolution mass spectrometry to confirm isotopic purity (>98% as per quality standards) .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

  • High-Performance Liquid Chromatography (HPLC): Provides baseline separation of this compound from endogenous compounds. Use reverse-phase C18 columns with mobile phases optimized for deuterated analogs (e.g., acetonitrile/ammonium formate buffer) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers superior sensitivity (detection limits <1 ng/mL) and specificity for distinguishing isotopic patterns. Employ multiple reaction monitoring (MRM) transitions to minimize matrix interference .
  • Fluorometric Assays: Less common but useful for rapid screening. Validate against MS-based methods to ensure accuracy .

Table 1: Comparison of Analytical Methods

MethodSensitivity (LOD)Linear RangeKey AdvantagesLimitations
HPLC-UV10 ng/mL10–1000 ng/mLCost-effectiveLow resolution for isomers
LC-MS/MS0.5 ng/mL0.5–500 ng/mLHigh specificityRequires expensive instrumentation
Fluorometry50 ng/mL50–2000 ng/mLRapid screeningSusceptible to interference

Q. How should researchers handle and store this compound to ensure stability?

  • Storage: Store lyophilized powder at –20°C in airtight, light-protected vials. For working solutions (e.g., 10 mM in DMSO), aliquot to avoid freeze-thaw cycles .
  • Stability Testing: Conduct accelerated degradation studies under varying pH (3–9), temperature (4–40°C), and light exposure to establish shelf-life .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield and isotopic purity?

  • Deuterium Incorporation: Use deuterated reagents (e.g., D2O, CD3OD) in key steps, such as reductive amination or nucleophilic substitution. Monitor reaction progress via in-situ FTIR to avoid over-deuteration .
  • Taguchi Robust Design: Apply this statistical method to optimize variables (e.g., temperature, catalyst concentration) for asymmetric reductions or cyclization reactions, balancing yield (target >85%) and isotopic fidelity .

Q. What strategies resolve contradictions in receptor binding data between this compound and its non-deuterated counterpart?

  • Isothermal Titration Calorimetry (ITC): Directly measure binding thermodynamics to compare affinity (Kd) and stoichiometry. Deuterium-induced changes in hydrophobic interactions may alter binding kinetics .
  • Molecular Dynamics Simulations: Model deuterium’s steric and electronic effects on ligand-receptor interactions. Validate predictions with mutagenesis studies targeting key binding residues .

Q. How do researchers address discrepancies in metabolic pathway data generated via in vitro vs. in vivo models?

  • Cross-Model Validation: Use hepatocyte incubations (in vitro) and rodent pharmacokinetic studies (in vivo) in parallel. For example, if in vitro data show rapid CYP2D6-mediated metabolism but in vivo results suggest renal clearance dominates, investigate species-specific enzyme expression .
  • Stable Isotope Tracing: Administer 13C-labeled glucose or amino acids to trace deuterium’s impact on metabolic flux. Combine with LC-HRMS to identify deuterium retention in metabolites .

Q. What methodological considerations are critical for studying this compound’s effects on ion channels or neurotransmitter systems?

  • Electrophysiology: Use patch-clamp techniques to assess effects on voltage-gated sodium/potassium channels. Account for deuterium’s mass difference, which may subtly alter ion conductance rates .
  • Microdialysis in Live Tissue: Monitor real-time neurotransmitter release (e.g., dopamine, serotonin) in brain slices. Normalize data to account for deuterium’s potential impact on probe recovery rates .

Methodological Best Practices

  • Data Contradiction Analysis: When conflicting results arise (e.g., varying IC50 values across assays), perform Bland-Altman analysis to assess systematic bias or use consensus models like Deming regression .
  • Ethical and Safety Protocols: Follow MedChemExpress guidelines for handling deuterated compounds, including PPE (gloves, lab coats) and waste disposal via certified biohazard services .

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